molecular formula C18H18N2O2S B5052285 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide

Cat. No.: B5052285
M. Wt: 326.4 g/mol
InChI Key: LXCUVTZSKBTFBP-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide: is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them highly versatile in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The ethoxy group is introduced via an alkylation reaction, and the final benzamide structure is achieved through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit the activity of certain enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide stands out due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both ethoxy and dimethyl groups provides a unique steric and electronic environment, enhancing its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-4-22-14-5-6-15-16(10-14)23-18(19-15)20-17(21)13-8-11(2)7-12(3)9-13/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUVTZSKBTFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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